molecular formula C11H22N2O B15273638 (1-Cyclopropylethyl)[(4-methylmorpholin-2-yl)methyl]amine

(1-Cyclopropylethyl)[(4-methylmorpholin-2-yl)methyl]amine

Cat. No.: B15273638
M. Wt: 198.31 g/mol
InChI Key: QKFKPWUSOLWREB-UHFFFAOYSA-N
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Description

(1-Cyclopropylethyl)[(4-methylmorpholin-2-yl)methyl]amine is a tertiary amine featuring a cyclopropylethyl group and a 4-methylmorpholin-2-ylmethyl substituent.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

1-cyclopropyl-N-[(4-methylmorpholin-2-yl)methyl]ethanamine

InChI

InChI=1S/C11H22N2O/c1-9(10-3-4-10)12-7-11-8-13(2)5-6-14-11/h9-12H,3-8H2,1-2H3

InChI Key

QKFKPWUSOLWREB-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NCC2CN(CCO2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropylethyl)[(4-methylmorpholin-2-yl)methyl]amine typically involves the reaction of cyclopropylethylamine with 4-methylmorpholine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropylethyl)[(4-methylmorpholin-2-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

(1-Cyclopropylethyl)[(4-methylmorpholin-2-yl)methyl]amine is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Cyclopropylethyl)[(4-methylmorpholin-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Properties of Amine Derivatives

Compound Nitrogen Content (wt.%) BET Surface Area (m²/g) CO₂ Adsorption (mmol/g) Application
aMDEA-MC (activated MDEA) 23 (post-impregnation) 356.6 → 203.3 (43% loss) 2.63 CO₂ capture
Target Compound (Inferred) N/A N/A N/A Pharmaceutical (likely)
Thienopyrimidine-Morpholine Derivatives N/A N/A N/A Kinase inhibition

Research Findings and Implications

  • CO₂ Capture : MDEA’s success in adsorption (2.63 mmol/g) suggests that amines with electron-rich groups (e.g., morpholine’s oxygen) could enhance CO₂ binding in the target compound, though its lack of hydroxyls may limit performance .
  • Pharmaceutical Potential: Morpholine derivatives in –5 are typically bioactive, implying the target compound may serve as a scaffold for drug discovery. Its cyclopropane group could improve pharmacokinetics .
  • Synthetic Challenges: Steric hindrance from the cyclopropylethyl group may complicate synthesis compared to linear alkylamines in MDEA or aromatic systems in thienopyrimidines.

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